ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate
Description
Ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate is a hydrazone derivative featuring a cyanoacetylcarbamate backbone substituted with a 3-chlorophenyl group. This compound is structurally characterized by:
- Hydrazone linkage: Imine (-NH-N=) connecting the 3-chlorophenyl group to the cyanoacetate moiety.
- Cyanoacetylcarbamate: A cyano (-CN) group adjacent to a carbonyl (C=O) and an ethyl carbamate (NHCOOEt) functional group. Such compounds are typically synthesized via condensation reactions between substituted phenylhydrazines and cyanoacetyl derivatives under acidic conditions .
Properties
IUPAC Name |
ethyl N-[(2Z)-2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHROYQWWZYWAP-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 3-chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the hydrazono group. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the hydrazono group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures in solvents like dichloromethane or acetonitrile.
Major Products Formed
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development :
- Ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate has shown potential as an anti-cancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation and survival pathways. Research indicates that compounds with similar structures exhibit significant anti-proliferative activity against various cancer cell lines, making this compound a candidate for further development in oncology .
- Antimicrobial Activity :
- Agricultural Chemistry :
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of hydrazone derivatives, including this compound. The findings demonstrated that these compounds induced apoptosis in cancer cells through the inhibition of specific signaling pathways associated with tumor growth. The results suggest that further optimization could enhance their therapeutic potential against various cancers .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various hydrazone compounds, this compound was evaluated for its antimicrobial properties against common pathogens. Results indicated moderate activity, prompting further exploration into structure-activity relationships to improve efficacy .
Mechanism of Action
The mechanism of action of ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared to derivatives with variations in aromatic substituents and functional groups (Table 1).
Table 1: Structural and Physical Property Comparisons
*Estimated based on structural similarity to .
Key Observations:
Substituent Position and Electronic Effects: The 3-chlorophenyl substituent in the target compound introduces moderate electron-withdrawing effects compared to 2,6-difluorophenyl in (stronger electron withdrawal) or 4-chlorophenyl in compound 21a . These differences influence reactivity in further cyclization or biological interactions.
Functional Group Variations: Carbamate vs. Ester: The carbamate group (NHCOOEt) in the target compound and may confer greater stability in aqueous media compared to ester derivatives (e.g., ), which are more prone to hydrolysis. Cyano Group: All compounds retain the cyano (-CN) group, contributing to strong IR absorption near 2217 cm⁻¹ .
Spectroscopic and Analytical Data
- IR Spectroscopy :
- Mass Spectrometry :
- Compound 21a showed a molecular ion peak at m/z 552 (M++2), consistent with its complex structure.
Biological Activity
Ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 284.70 g/mol. Its structure features a hydrazone linkage, which is known to influence biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with hydrazone functionality can exhibit significant enzyme inhibition, particularly against carbonic anhydrases (CAs), which are crucial for physiological processes such as respiration and acid-base balance.
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the potential of hydrazone derivatives in inhibiting different isoforms of carbonic anhydrases. For instance, a related compound demonstrated strong inhibitory activity against hCA IX with an inhibition constant () value of 2.28 nM, suggesting that this compound may exhibit similar or enhanced activity due to structural similarities .
Antitumor Activity
In vitro studies have evaluated the antitumor properties of this compound against various cancer cell lines. The compound showed promising results in reducing cell viability in human colorectal adenocarcinoma cells (HT-29), indicating its potential as an anticancer agent.
Mechanistic Insights
The mechanism underlying the antitumor activity may involve the induction of apoptosis and inhibition of cell proliferation. Flow cytometry analysis revealed that treatment with the compound led to increased levels of apoptotic markers, such as cleaved caspase-3 and PARP, confirming its role in promoting programmed cell death.
Case Studies
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings suggested that treatment with this compound significantly reduced pro-inflammatory cytokine production, including TNF-α and IL-6, highlighting its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate?
A common method involves coupling 3-chlorophenylhydrazine with cyanoacetyl intermediates under acidic conditions. For example, substituted hydrazones are synthesized by stirring substituted anilines in hydrochloric acid, followed by filtration and recrystallization from a suitable solvent . Optimizing stoichiometry and reaction time (1–3 hours) is critical for yield improvement.
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : To confirm hydrazone tautomerism and substituent positions (e.g., distinguishing Z/E isomers).
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.
- Mass spectrometry (FAB-MS or ESI-MS) : For molecular ion validation and fragmentation analysis .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .
Q. What analytical methods ensure purity for biological testing?
Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. GC-MS is recommended for volatile byproducts. Purity thresholds (>95%) are critical due to unstudied toxicological profiles of related cyanoacetyl derivatives .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis; dichloromethane balances stability and solubility .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate hydrazone formation.
- Temperature control : Low temperatures (0–5°C) reduce dimerization of reactive intermediates .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Tautomerism analysis : Hydrazone/azo tautomeric equilibria can shift NMR signals. Use variable-temperature NMR or deuterated solvents to stabilize specific forms .
- Isotopic labeling : ¹⁵N-labeled hydrazines clarify nitrogen connectivity .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
Q. What biological screening strategies are relevant for this compound?
- Anticancer assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare with structurally similar sulfonamide-cyanoacetyl hybrids, which show IC₅₀ values of 8–18 µM .
- Enzyme inhibition : Screen for interaction with kinases or hydrolases via fluorescence-based assays.
Q. How does the compound degrade under varying pH and temperature conditions?
- Stability studies : Incubate in buffers (pH 3–10) at 25–60°C. Monitor degradation via HPLC.
- Degradation products : Likely include 3-chloroaniline (toxic) and cyanoacetic acid derivatives. Use LC-MS to identify fragments .
Q. Can computational models predict reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
